![molecular formula C20H28N2O3 B5508700 2-{[(1S*,5R*)-3-(tetrahydro-2H-pyran-4-yl)-3,6-diazabicyclo[3.2.2]non-6-yl]methyl}benzoic acid](/img/structure/B5508700.png)

2-{[(1S*,5R*)-3-(tetrahydro-2H-pyran-4-yl)-3,6-diazabicyclo[3.2.2]non-6-yl]methyl}benzoic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

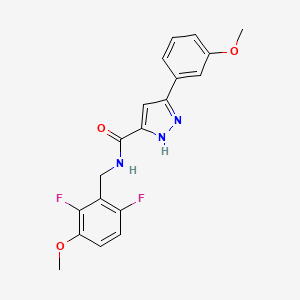

Beschreibung

Synthesis Analysis

The synthesis of related compounds involves intricate processes, such as the reactions of 2-hydroxy-benzoic acid derivatives with various catalysts and conditions to form complex structures with specific geometries and bonding patterns. For instance, the synthesis of Ru(II) complexes with 2-hydroxy-benzoic acid derivatives showcases the complexity of achieving desired molecular frameworks through controlled reactions (Chitrapriya et al., 2011). Similarly, the one-pot synthesis of tetrahydro-4H-chromenes and related compounds in aqueous medium illustrates the efficiency of certain catalysts in facilitating complex reactions (Khurana, Nand, & Saluja, 2014).

Molecular Structure Analysis

The molecular structure of such compounds is characterized by specific spatial arrangements and bond formations, often determined through spectroscopic and crystallographic techniques. The detailed molecular geometry, including bond lengths and angles, provides insight into the compound's reactivity and potential interactions with biological molecules. For example, the crystal structure of Ru(II) complexes reveals a slightly distorted octahedral geometry, highlighting the importance of molecular structure in understanding the compound's chemical behavior (Chitrapriya et al., 2011).

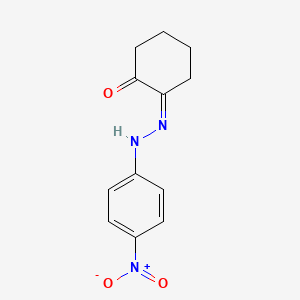

Chemical Reactions and Properties

Chemical reactions involving this compound and its derivatives are influenced by its molecular structure, with reactions such as cycloadditions, substitutions, and complex formations being common. The reactivity patterns, such as the ability to form chelates with metals or undergo nucleophilic attacks, are critical for its applications in synthesis and potentially in drug discovery. The synthesis of tetrahydrobenzo[b]pyran derivatives via multicomponent reaction in aqueous media is an example of how the compound's inherent properties facilitate diverse chemical transformations (Tahmassebi, Bryson, & Binz, 2011).

Wissenschaftliche Forschungsanwendungen

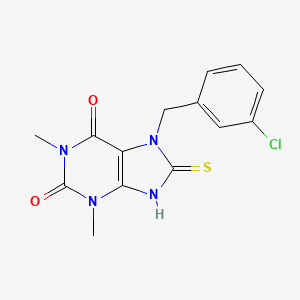

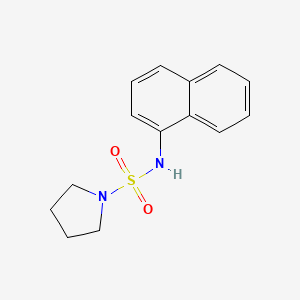

Synthesis and Catalytic Applications

A new acidic ionic liquid based on 1,4-diazabicyclo[2.2.2]octane, a structural relative of the compound , has shown promise in catalyzing the synthesis of biologically active compounds like tetrahydrobenzo[b]pyran and pyrano[2,3-d]pyrimidinone derivatives, which are significant in the pharmaceutical industry due to their high yields, short reaction times, and simple work-up procedure (Shirini, Langarudi, & Daneshvar, 2017).

Structural and Functional Analysis

Research into heterocyclic ring-containing benzoic acids, akin to the compound in focus, has revealed their potential as retinoic acid receptor antagonists. These studies help in understanding the structure-activity relationships, indicating the importance of hydrophobic regions and N-substituted pyrroles or pyrazoles for effective antagonism, showcasing their relevance in medicinal chemistry (Yoshimura et al., 1995).

Bioactive Compound Synthesis

In a similar vein, research has also focused on synthesizing Ru(II) complexes with derivatives of benzoic acid for DNA binding applications. This underlines the compound's potential use in developing therapeutics or research tools for studying DNA interactions (Chitrapriya et al., 2011).

Aggregation and Catalysis in Aqueous Medium

Ionic liquids derived from naturally occurring benzoic acid have been explored for their aggregation behavior and catalytic activity in aqueous mediums. This research highlights the compound's utility in environmentally friendly chemical processes and organic synthesis, particularly in the formation of tetrahydrobenzo[b]pyran derivatives (Javed et al., 2021).

Environmental and Biological Transformations

The biotransformation of gallic acid by Beauveria sulfurescens has led to the discovery of new glucosidated compounds. This indicates the potential of microbial cultures in generating metabolites of similar compounds, offering a method for producing biologically active metabolites for further pharmacological studies (Hsu et al., 2007).

Eigenschaften

IUPAC Name |

2-[[(1S,5R)-3-(oxan-4-yl)-3,6-diazabicyclo[3.2.2]nonan-6-yl]methyl]benzoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H28N2O3/c23-20(24)19-4-2-1-3-16(19)13-21-11-15-5-6-18(21)14-22(12-15)17-7-9-25-10-8-17/h1-4,15,17-18H,5-14H2,(H,23,24)/t15-,18-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVSLEDBKWURRLE-CRAIPNDOSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2CN(CC1CN2CC3=CC=CC=C3C(=O)O)C4CCOCC4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@@H]2CN(C[C@H]1CN2CC3=CC=CC=C3C(=O)O)C4CCOCC4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H28N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-{[(1S*,5R*)-3-(tetrahydro-2H-pyran-4-yl)-3,6-diazabicyclo[3.2.2]non-6-yl]methyl}benzoic acid | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-{3-[1-(cyclobutylmethyl)-1H-imidazol-2-yl]-1-piperidinyl}-6-methoxypyrimidine](/img/structure/B5508627.png)

![(1R*,5R*)-N,N-dimethyl-6-[(5-methyl-1H-pyrazol-1-yl)acetyl]-3,6-diazabicyclo[3.2.2]nonane-3-sulfonamide](/img/structure/B5508677.png)

![3-chloro-N'-[(5-methyl-2-furyl)methylene]-1-benzothiophene-2-carbohydrazide](/img/structure/B5508680.png)

![8-[3-(3-chloro-5-isoxazolyl)propanoyl]-2-(3-methoxypropyl)-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5508687.png)

![8-fluoro-N-[2-(1H-pyrazol-1-ylmethyl)benzyl]-2-quinolinecarboxamide](/img/structure/B5508691.png)

![2-methoxy-4-{[(4-oxo-2-thioxo-1,3-thiazolidin-3-yl)imino]methyl}phenyl 4-fluorobenzoate](/img/structure/B5508698.png)